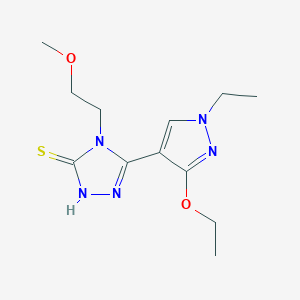
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
説明
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a pyrazole ring linked to a triazole thiol group, which is significant for its biological interactions.
The biological activity of triazole derivatives often involves modulation of various cellular pathways. The mechanism by which this compound exerts its effects can be summarized as follows:
- Inhibition of Enzyme Activity : Triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : The thiol group can participate in redox reactions, potentially leading to antimicrobial effects against various pathogens.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anticancer Activity
Numerous studies have assessed the anticancer properties of related triazole compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(3-Ethoxy-1-ethyl-pyrazol-4-yl)-triazole derivative | MDA-MB-231 (Breast Cancer) | 15.0 | Liu et al., 2012 |
| Triazole derivative | IGR39 (Melanoma) | 10.5 | Hafez et al., 2016 |
| Triazole derivative | Panc-1 (Pancreatic Cancer) | 12.0 | PMC9416745 |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential has also been explored:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | PMC7412134 |
| Escherichia coli | 64 µg/mL | PMC7412134 |
These results indicate that the compound possesses notable antibacterial properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study by Liu et al. (2012), a series of pyrazole derivatives were synthesized, including the target compound. The study utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, revealing that compounds with similar structural motifs had potent anticancer effects.
Case Study 2: Antimicrobial Activity
Hafez et al. (2016) investigated the antimicrobial properties of several triazole derivatives. The study demonstrated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, underscoring the therapeutic potential of these compounds in treating infections.
特性
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-4-16-8-9(11(15-16)19-5-2)10-13-14-12(20)17(10)6-7-18-3/h8H,4-7H2,1-3H3,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHIQWJICXNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















